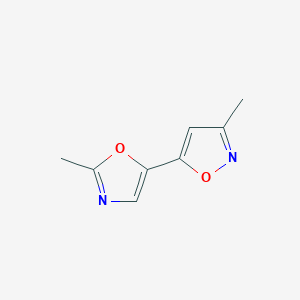
3-Methyl-5-(2-methyloxazol-5-yl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(2-methyloxazol-5-yl)isoxazole is a heterocyclic compound that contains both oxazole and oxazoline rings. These structures are known for their biological activity and are often used in the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-methyloxazol-5-yl)isoxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyl-1,2-oxazole with 2-methyl-1,3-oxazole in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods often employ green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation and ultrasound-mediated synthesis are used to enhance reaction rates and yields while reducing the formation of byproducts .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(2-methyloxazol-5-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce oxazoline derivatives .
Applications De Recherche Scientifique
3-Methyl-5-(2-methyloxazol-5-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(2-methyloxazol-5-yl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxadiazole derivatives: These compounds also contain heterocyclic rings and exhibit similar biological activities.
Isoxazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Thiazole derivatives: These compounds are used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-Methyl-5-(2-methyloxazol-5-yl)isoxazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its dual oxazole and oxazoline rings make it a versatile compound in various applications .
Propriétés
Numéro CAS |
157555-79-8 |
|---|---|
Formule moléculaire |
C8H8N2O2 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
2-methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H8N2O2/c1-5-3-7(12-10-5)8-4-9-6(2)11-8/h3-4H,1-2H3 |
Clé InChI |
VWBIQQORAMBACL-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=CN=C(O2)C |
SMILES canonique |
CC1=NOC(=C1)C2=CN=C(O2)C |
Synonymes |
Isoxazole, 3-methyl-5-(2-methyl-5-oxazolyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















